molecular formula C16H18N2O3S B4845346 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol

2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol

Cat. No. B4845346
M. Wt: 318.4 g/mol
InChI Key: AHQYASOYYYGZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol has been studied for its potential pharmaceutical applications. It has been found to have antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antiviral agent. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity.
Biochemical and Physiological Effects:
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity, which may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol in lab experiments is its potential pharmaceutical applications. It has been found to have antitumor and antiviral activity, as well as potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol. One direction is to continue studying its mechanism of action in order to optimize its use in lab experiments and potential pharmaceutical applications. Additionally, further research could be done on its potential use in treating inflammatory diseases. Finally, more research could be done on its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained attention in scientific research for its potential pharmaceutical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound could lead to the development of new and effective treatments for cancer, viral infections, neurodegenerative diseases, and inflammatory diseases.

properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-9-22-16-17-14(19)13(15(20)18-16)10-11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQYASOYYYGZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxybenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4,6-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Reactant of Route 2
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Reactant of Route 3
Reactant of Route 3
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Reactant of Route 4
Reactant of Route 4
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Reactant of Route 5
Reactant of Route 5
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Reactant of Route 6
Reactant of Route 6
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.